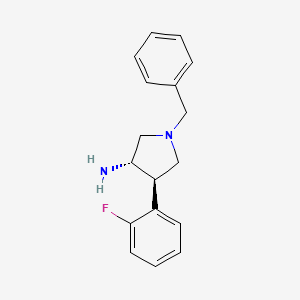

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative, which is of interest due to its potential as an intermediate in the synthesis of various bioactive molecules. The stereochemistry of this compound is significant as it can influence the biological activity and synthesis of the compound.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been demonstrated through a stereoselective approach. In one study, chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones underwent alkylation to yield 3,4-trans-disubstituted pyrrolidin-2-ones with high stereoselectivity, as confirmed by 'H NMR spectral data and n.O.e. experiments . These intermediates were further converted into 3,4-trans-disubstituted pyrrolidines. The process involved the removal of a chiral auxiliary, protection of the nitrogen, and subsequent oxidation steps to produce (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid .

Another study focused on a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which was achieved through an asymmetric 1,3-dipolar cycloaddition reaction. This synthesis did not require chromatography and involved reduction and catalytic hydrogenation steps to separate diastereomers and refine the final product .

Molecular Structure Analysis

The molecular structure of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine would be characterized by its chiral centers at the 3rd and 4th positions of the pyrrolidine ring. The presence of a benzyl group and a 2-fluorophenyl group would influence the physical and chemical properties of the molecule, including its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine are not detailed in the provided papers, the studies do offer insight into the types of reactions that similar compounds undergo. These include alkylation, reduction, and catalytic hydrogenation, which are crucial for modifying the functional groups and stereochemistry of the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include a high degree of stereochemical purity, given the stereoselective nature of the synthesis methods described. The presence of the benzyl and 2-fluorophenyl groups would contribute to the compound's lipophilicity, which could affect its solubility and potential as a pharmaceutical intermediate. The exact melting points, boiling points, solubility, and stability would need to be determined experimentally.

Applications De Recherche Scientifique

Environmental Remediation

PFAS Removal by Amine-Functionalized Sorbents : Research suggests that amine-containing sorbents, which may include structures similar to "(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine," offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting their potential in water treatment technologies (Ateia et al., 2019).

Chemistry and Drug Discovery

Pyrrolidine Scaffold in Drug Discovery : The pyrrolidine ring, a core structure in "(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine," is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its popularity is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. This review emphasizes the versatility of the pyrrolidine scaffold in designing bioactive molecules with target selectivity (Li Petri et al., 2021).

Propriétés

IUPAC Name |

(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETUDDLKHANBAF-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)

![3-((2E)but-2-enyl)-8-(4-fluorophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2551785.png)

![2-(4-fluorophenyl)-4-methyl-7-(3-methylbenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2551786.png)

![2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid](/img/structure/B2551791.png)

![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)